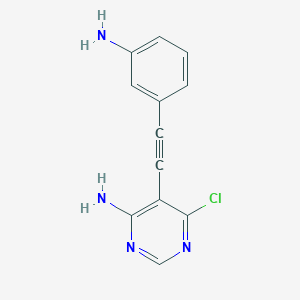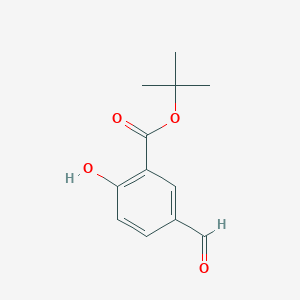
Tert-butyl 5-formyl-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-formyl-2-hydroxybenzoate: is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, featuring a tert-butyl group, a formyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-hydroxybenzoate typically involves the formylation of tert-butyl 2-hydroxybenzoate. One common method is the Vilsmeier-Haack reaction, where the formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-formyl-2-hydroxybenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Chemistry: Tert-butyl 5-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Medicine: While not a drug itself, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity and can be optimized for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a versatile intermediate for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2-hydroxybenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the formyl group is reduced to an alcohol by the addition of hydrogen atoms. The hydroxyl group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds.
Comparison with Similar Compounds
Tert-butyl 2-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.
5-Formyl-2-hydroxybenzoic acid: Similar structure but without the tert-butyl group, affecting its solubility and reactivity.
Methyl 5-formyl-2-hydroxybenzoate: Similar but with a methyl ester group instead of a tert-butyl ester, influencing its chemical properties.
Uniqueness: Tert-butyl 5-formyl-2-hydroxybenzoate is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-7,14H,1-3H3 |
InChI Key |
REOGBZFNSPNBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


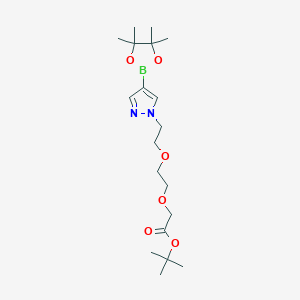
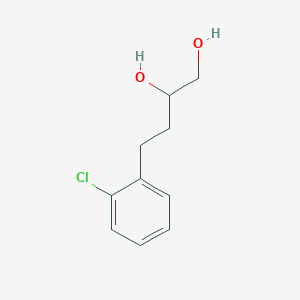
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
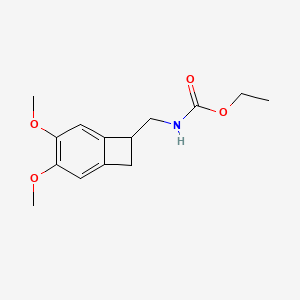
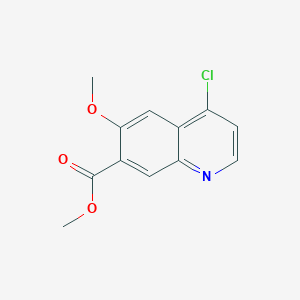
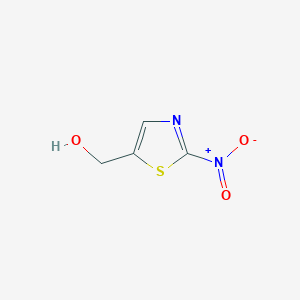
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
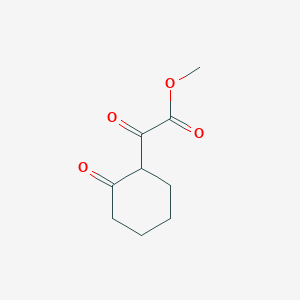

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
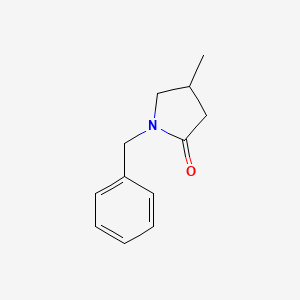
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)

